1-bromo-4-[(1S)-1-methoxyethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(1S)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11BrO. It is a colorless liquid at room temperature and exhibits properties typical of aromatic hydrocarbons. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 1-bromo-4-[(1S)-1-methoxyethyl]benzene can be achieved through several routes. One common method involves the bromination of 4-[(1S)-1-methoxyethyl]benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
1-Bromo-4-[(1S)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-[(1S)-1-methoxyethyl]anisole .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(1S)-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving aromatic substitution reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-bromo-4-[(1S)-1-methoxyethyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[(1S)-1-methoxyethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: This compound has a nitro group instead of a methoxyethyl group, leading to different reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: The trifluoromethoxy group imparts unique electronic properties, making it useful in different synthetic applications.
4-Bromo-1-methoxybenzene: This compound lacks the ethyl group, resulting in different steric and electronic effects.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in various fields.
Eigenschaften
Molekularformel |
C9H11BrO |
---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
1-bromo-4-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
DUCFFBWPWJEFDI-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Br)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.